N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
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Overview
Description
N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide is a heterocyclic compound with the molecular formula C8H8N4O. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazo[1,2-a]pyridine with hydroxylamine and a suitable carboximidamide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the carboximidamide group.
N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide: Similar structure but with a different position of the carboximidamide group.
Uniqueness
N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(11-13)6-5-12-4-2-1-3-7(12)10-6/h1-5,13H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOPFFRPTUGOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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